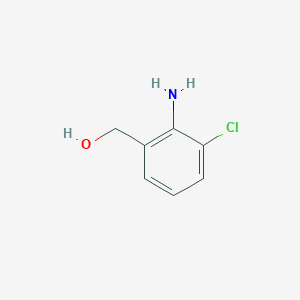

(2-Amino-3-chlorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-3-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHOYQMBAUMKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556741 | |

| Record name | (2-Amino-3-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61487-25-0 | |

| Record name | (2-Amino-3-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Amino-3-chlorophenyl)methanol (CAS 61487-25-0): A Comprehensive Technical Guide for Advanced Synthesis

(2-Amino-3-chlorophenyl)methanol , a key building block in contemporary medicinal chemistry, offers a unique combination of reactive functional groups—a primary amine, a primary alcohol, and a halogenated aromatic ring. This trifecta of functionalities makes it a versatile precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, with a focus on its role in the creation of CGRP-receptor antagonists and PI3K inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 61487-25-0 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Appearance | Light-yellow to yellow powder or crystals | [3] |

| Melting Point | 107-109 °C | [4] |

| Boiling Point | 296.283 °C at 760 mmHg | [5] |

| Density | 1.341 g/cm³ | [5] |

| Flash Point | 132.987 °C | [5] |

| Solubility | Soluble in DMSO.[6] General solubility behavior of amino alcohols suggests solubility in polar organic solvents like methanol and ethanol, with limited solubility in water and non-polar solvents.[7] | |

| IUPAC Name | This compound | [1] |

Synthesis and Mechanistic Considerations

The primary and most efficient synthesis of this compound involves the reduction of 2-amino-3-chlorobenzoic acid.

Primary Synthetic Route: Reduction of 2-Amino-3-chlorobenzoic Acid

This method is favored for its high yield and relatively straightforward procedure. The choice of a powerful reducing agent like lithium aluminum hydride (LAH) is critical due to the stability of the carboxylic acid functional group.

Reaction Scheme:

Caption: Reduction of 2-amino-3-chlorobenzoic acid to this compound.

Detailed Experimental Protocol:

-

Reaction Setup: A solution of lithium aluminum hydride (1 M in THF, 2.4 equivalents) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C. Tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve LAH and the starting material, and its inertness under the reaction conditions.

-

Addition of Starting Material: A solution of 2-amino-3-chlorobenzoic acid (1 equivalent) in THF is added dropwise to the LAH solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1.5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This procedure is designed to safely decompose the excess LAH and precipitate the aluminum salts, making them easy to filter.

-

Purification: The resulting suspension is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the target compound in high yield (typically >90%).[1]

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Carboxylic acids are generally resistant to reduction. Strong hydride donors like LAH are necessary for this transformation. Weaker reducing agents like sodium borohydride are typically not effective.

-

Solvent: Anhydrous aprotic solvents like THF are essential for reactions involving LAH, as it reacts violently with protic solvents like water and alcohols.

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent the reaction of the highly reactive LAH with atmospheric moisture and oxygen.

-

Quenching Procedure: The specific sequence of adding water, aqueous base, and then water (Fieser work-up) is a standard and safe method for quenching LAH reactions, resulting in a granular precipitate that is easily filtered.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three functional groups. The nucleophilic amino group, the versatile primary alcohol, and the electronically modified aromatic ring provide multiple avenues for chemical modification.

-

Amino Group: The amino group is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and diazotization. Its ortho position to the hydroxymethyl group can be exploited for the synthesis of heterocyclic systems.

-

Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[8] It can also be converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution, or it can be etherified or esterified.

-

Aromatic Ring: The chlorine atom deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions. The amino group is a strong activating group, also directing to the ortho and para positions. This interplay of electronic effects can be utilized for selective functionalization of the aromatic ring.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of several classes of therapeutic agents.

CGRP-Receptor Antagonists for Migraine Treatment

Calcitonin gene-related peptide (CGRP) receptor antagonists are a class of drugs used for the acute treatment of migraine.[9] this compound serves as a key precursor for the synthesis of the core structures of some of these antagonists.

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of CGRP antagonists.

PI3K Inhibitors for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[10][11] this compound has been utilized as a starting material for the synthesis of novel PI3K inhibitors.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (500 MHz, CDCl₃): δ 7.24 (d, J = 5.0 Hz, 1H), 6.97 (d, J = 5.0 Hz, 1H), 6.63 (t, J = 5.2 Hz, 1H), 4.69 (s, 2H).[1] The singlet at 4.69 ppm corresponds to the two protons of the methylene group. The aromatic protons appear as a doublet and a triplet, characteristic of the substitution pattern.

-

¹³C NMR: The 13C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

2. High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for purity assessment.

Proposed HPLC Method:

-

Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

3. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹

-

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹

-

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹

-

C-O stretch (alcohol): A strong band in the region of 1000-1260 cm⁻¹

-

C-Cl stretch: A band in the region of 600-800 cm⁻¹

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[4]

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Toxicological Data:

Conclusion

This compound is a strategically important building block in medicinal chemistry and organic synthesis. Its unique combination of functional groups, coupled with its accessibility through a high-yielding synthetic route, makes it a valuable precursor for the development of complex and biologically active molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and development.

References

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2022). The Journal of Organic Chemistry, 87(1), 536–548. [Link]

- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]

- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). Molecules, 23(7), 1699. [Link]

- (3-Amino-4-chlorophenyl)methanol hydrochloride | C7H9Cl2NO | CID 165946116. (n.d.). PubChem.

- Design, Synthesis and Pharmacological Characterization of Novel Calcitonin Gene-Related Peptide Receptor Antagonists. (n.d.). Creighton University.

- Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine. (2020). The Journal of Organic Chemistry, 85(15), 9686–9697. [Link]

- Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. (2024). Pharmaceutical Fronts, 6(1), e64. [Link]

- L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.

- Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019). The Journal of Organic Chemistry, 84(13), 8563–8573. [Link]

- Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). Google Patents.

- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (n.d.). ResearchGate.

- Selected amines and amino alcohols. (n.d.). Miljøstyrelsen.

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

- Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (n.d.). ResearchGate.

- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PLoS ONE, 13(11), e0207528. [Link]

- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (n.d.). ResearchGate.

- Process for preparing enantiomerically enriched amino-alcohols. (n.d.). Google Patents.

- (3-Aminophenyl)methanol. (n.d.). National Center for Biotechnology Information.

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Macedonian Pharmaceutical Bulletin, 68(1), 19–26. [Link]

- HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.

- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Macedonian Pharmaceutical Bulletin, 68(1), 19-26. [Link]

- HPLC Methods For | PDF | Pharmacology | High Performance Liquid Chromatography. (n.d.). Scribd.

- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.

- Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (n.d.). ResearchGate.

- CAS 61487-25-0 | this compound. (n.d.). Alchem.Pharmtech.

- (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol. (n.d.). PubChem.

- Reduction of amino acids in the presence of boron trifluoride. (n.d.). Google Patents.

- A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). National Center for Biotechnology Information.

- Methanol. (n.d.). PubChem.

- N-(2-chlorophenyl)-3-{[4-(dimethylamino)benzoyl]amino}benzamide - Optional[13C NMR]. (n.d.). SpectraBase.

Sources

- 1. This compound | 61487-25-0 [chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. (2-Amino-5-chlorophenyl)methanol | 37585-25-4 [sigmaaldrich.com]

- 4. (2-Amino-5-chlorophenyl)methanol | 37585-25-4 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol | C13H11F2NO | CID 105495805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. www2.mst.dk [www2.mst.dk]

- 9. Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines [mdpi.com]

- 12. (3-Amino-4-chlorophenyl)methanol hydrochloride | C7H9Cl2NO | CID 165946116 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Amino-3-chlorophenyl)methanol: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of (2-Amino-3-chlorophenyl)methanol, a crucial chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Structure

This compound is a substituted aromatic alcohol. The core of the molecule is a benzene ring substituted with an amino group (-NH₂), a chlorine atom (-Cl), and a hydroxymethyl group (-CH₂OH). The precise arrangement of these substituents is critical to its reactivity and utility in complex organic synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is registered under the CAS Number 61487-25-0 .[2][3]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 61487-25-0[2][3] |

| PubChem CID | 14155407[1] |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| InChI Key | XIHOYQMBAUMKCY-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C(=C1)Cl)N)CO[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Powder or liquid | [4] |

| Purity | ≥95% - 99% | [3] |

| Storage | Room temperature, ventilated area | [4] |

Note: Experimental values for properties such as melting and boiling points are not consistently reported across public sources and should be determined empirically for specific batches.

Synthesis and Mechanism

The primary synthetic route to this compound involves the reduction of 2-amino-3-chlorobenzoic acid. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

The underlying mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LAH on the electrophilic carbonyl carbon of the carboxylic acid. This process occurs in a stepwise manner, first forming an aluminum alkoxide intermediate which is subsequently hydrolyzed during the workup to yield the final alcohol product. The use of anhydrous conditions is critical as LAH reacts violently with water.

Sources

An In-depth Technical Guide to (2-Amino-3-chlorophenyl)methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-3-chlorophenyl)methanol, a substituted benzyl alcohol, has emerged as a critical starting material and key intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—an ortho-amino group and a meta-chloro substituent relative to the hydroxymethyl functionality—provides a versatile scaffold for the construction of novel therapeutics. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its significant applications in the development of cutting-edge drug candidates, particularly Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and Phosphoinositide 3-kinase (PI3K) inhibitors.

Core Molecular Attributes

The utility of this compound in synthetic chemistry is rooted in its fundamental molecular and physical properties.

Molecular Formula and Weight

The chemical structure of this compound corresponds to the molecular formula C₇H₈ClNO .[1][2] This composition gives it a molecular weight of approximately 157.6 g/mol .[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below, offering a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 61487-25-0 | [3][4] |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.6 g/mol | [1] |

| Melting Point | 69-72 °C | [1] |

| Boiling Point | 296.3 °C at 760 mmHg | [2] |

| Appearance | Not specified (typically an off-white to light yellow solid) | |

| Solubility | No data available | [5] |

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves the reduction of the corresponding benzoic acid derivative. This process is a staple in medicinal chemistry for the conversion of carboxylic acids to primary alcohols.

Experimental Protocol: Reduction of 2-Amino-3-chlorobenzoic Acid

This protocol details the reduction of 2-amino-3-chlorobenzoic acid using lithium aluminum hydride (LAH), a powerful reducing agent.[3] The choice of LAH is critical due to its ability to reduce carboxylic acids to alcohols in high yield, a transformation not readily achieved with milder reducing agents like sodium borohydride. The use of an anhydrous solvent like tetrahydrofuran (THF) is mandatory, as LAH reacts violently with water.

Step-by-Step Methodology:

-

Reaction Setup: Under a nitrogen atmosphere, a 1 M solution of lithium aluminum hydride in tetrahydrofuran (210 mL, 210 mmol) is cooled to room temperature in a suitable reaction vessel.

-

Addition of Starting Material: A solution of 2-amino-3-chlorobenzoic acid (15.0 g, 87.4 mmol) in anhydrous tetrahydrofuran (200 mL) is added dropwise to the LAH solution over 20 minutes to control the exothermic reaction.

-

Reaction Progression: The reaction mixture is stirred at room temperature for 1.5 hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by cooling the mixture to 10 °C and slowly adding water (300 mL). This step is highly exothermic and must be performed with caution.

-

Workup and Isolation: The resulting suspension is filtered through a pad of diatomaceous earth, which is then rinsed thoroughly with ethyl acetate (1 L). The combined filtrates are washed with saturated saline (3 x 300 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Product: This procedure yields this compound as the target product (13.0 g, 94% yield).[3]

Diagram of the Synthesis Workflow

Caption: Applications of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. [5]Wear suitable protective clothing, including gloves and safety goggles. [5]Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and strategically placed functional groups make it an ideal starting material for the construction of complex, biologically active molecules. Its demonstrated utility in the synthesis of CGRP receptor antagonists and PI3K inhibitors highlights its importance in the development of new therapies for migraine and cancer. This guide provides a foundational understanding of this key molecule, empowering researchers and drug development professionals to leverage its potential in their synthetic endeavors.

References

- This compound - MySkinRecipes. URL: https://www.myskinrecipes.com/shop/th/products/reagent-code-12345-2-amino-3-chlorophenyl-methanol

- This compound | 61487-25-0 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9718456.htm

- Buy this compound Industrial Grade from... - LookChem. URL: https://www.lookchem.com/product/2-amino-3-chlorophenyl-methanol-cas-61487-25-0/

- This compound SDS, 61487-25-0 Safety Data... - ECHEMI. URL: https://www.echemi.com/sds/2-amino-3-chlorophenyl-methanol-cas-61487-25-0.html

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02324

- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3711139/

- INHIBITORS OF PI3K-DELTA AND METHODS OF THEIR USE AND MANUFACTURE - European Patent Office - EP 2616442 B1. URL: https://data.epo.org/publication-server/document?

- Process for making CGRP receptor antagonists - Patent US-9174989-B2 - PubChem. URL: https://pubchem.ncbi.nlm.nih.

- Heterocyclylamines as PI3K inhibitors - Patent US-11433071-B2 - PubChem. URL: https://pubchem.ncbi.nlm.nih.

- US8314117B2 - CGRP receptor antagonists - Google Patents. URL: https://patents.google.

- WO2013169348A1 - Process for making cgrp receptor antagonists - Google Patents. URL: https://patents.google.

- CAS 61487-25-0 | this compound - Alchem.Pharmtech. URL: https://www.alchem-pharmtech.com/cas-61487-25-0.html

Sources

An In-depth Technical Guide to the Physicochemical Characterization of (2-Amino-3-chlorophenyl)methanol

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Challenge of Definitive Physicochemical Data

(2-Amino-3-chlorophenyl)methanol (CAS No. 61487-25-0) is a substituted benzyl alcohol derivative recognized as a valuable intermediate in the synthesis of various pharmacologically active molecules, including CGRP-receptor antagonists and PI3K inhibitors.[1] As with any active pharmaceutical ingredient (API) precursor, a precise understanding of its fundamental physicochemical properties, such as melting and boiling points, is critical for process development, purification, and quality control.

However, a thorough review of the available scientific literature and chemical databases reveals a notable lack of definitive, experimentally validated data for these key parameters. This guide addresses this information gap by consolidating the existing data, providing expert context on its limitations, and presenting rigorous, self-validating experimental protocols for the precise determination of the melting and boiling points of this compound in a research setting.

I. Summary and Critical Analysis of Existing Data

The physical state of a compound at ambient temperature and its phase transition temperatures are dictated by the strength of its intermolecular forces. For this compound, these include hydrogen bonding (from the amino and hydroxyl groups), dipole-dipole interactions (from the chloro-substituent), and van der Waals forces. The available data, while sparse, provides a starting point for characterization.

Comparative Physicochemical Data

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Data Type |

| This compound | 61487-25-0 | 56 - 68 | 296.28 (at 760 mmHg) | Experimental (Broad Range) / Calculated |

| Benzyl Alcohol (Parent Compound) | 100-51-6 | -15.2 | 205.3 | Experimental |

| 2-Chlorobenzyl alcohol | 17849-38-6 | 68 - 72 | 227 | Experimental |

| 2-Amino-4-chlorobenzyl alcohol | 37585-16-3 | 138 - 142 | Not Available | Experimental |

| 2-Amino-3-methylbenzyl alcohol | 57772-50-6 | 67 - 69 | Not Available | Experimental |

Sources: Benzyl Alcohol[2][3], 2-Chlorobenzyl alcohol[4], 2-Amino-4-chlorobenzyl alcohol[5], 2-Amino-3-methylbenzyl alcohol

Expert Analysis of the Data:

-

Melting Point Discrepancy: The sole reported experimental melting point for this compound is a wide range of 56-68°C. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.[6] A broad range is a strong indicator of impurities within the sample, which disrupt the crystal lattice and cause the substance to melt at a lower temperature and over a wider range.[6][7] The synthesis of this compound often involves powerful reducing agents like lithium aluminum hydride, and residual starting materials or byproducts could contribute to this impurity profile.[1]

-

Structural Impact on Physical Properties: The influence of the amino and chloro substituents is significant when compared to the parent benzyl alcohol, which is a liquid at room temperature (m.p. -15.2°C).[2] The introduction of these groups allows for stronger intermolecular forces, raising the melting point. The position of these substituents is also critical. For instance, moving the chlorine atom from the 3- to the 4-position, as in 2-Amino-4-chlorobenzyl alcohol, dramatically increases the melting point to 138-142°C, likely due to more efficient crystal packing.[5]

-

Boiling Point Estimation: The provided boiling point of 296.28°C is a calculated value. While computational models are valuable for estimation, they are not a substitute for empirical data. Given that the experimental boiling point of the less substituted 2-Chlorobenzyl alcohol is 227°C[4], the higher calculated value for the target compound is plausible due to the additional hydrogen bonding capacity of the amino group. However, it must be experimentally verified.

II. Field-Proven Experimental Protocols for Accurate Determination

To overcome the limitations of the current data, the following self-validating protocols are provided. These methods are standard in organic chemistry and are designed to yield precise and reliable results.

A. Melting Point Determination via the Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.[8] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the phase change from solid to liquid occurs.[6][8]

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube. Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to compact the sample at the bottom.[1][6]

-

Initial Rapid Determination: Place the capillary tube in a melting point apparatus (e.g., a DigiMelt or Mel-Temp). Heat the sample rapidly (e.g., 10-20°C per minute) to get an approximate melting range. This preliminary run saves time.[1][7]

-

Accurate Determination: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample in a new capillary tube, begin heating again, but at a much slower rate (1-2°C per minute) as you approach the expected melting point.[6]

-

Observation and Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1-T2.

-

-

Validation: Repeat the accurate determination with a fresh sample to ensure the results are reproducible. Consistent values confirm the accuracy of the measurement.

Caption: Workflow for accurate melting point determination.

B. Boiling Point Determination via the Micro-Boiling Point (Capillary) Method

For determining the boiling point of small quantities of a liquid, or a solid that can be melted, the micro-boiling point method is highly efficient and accurate. The principle is that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9][10]

-

Sample Preparation: Place a small amount (a few milliliters) of molten this compound into a small test tube (a fusion tube).

-

Apparatus Assembly:

-

Take a standard melting point capillary tube and seal one end in a flame.

-

Place this small capillary tube into the fusion tube containing the liquid, with the open end down.[2][11]

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal block heater).[10]

-

Observation:

-

Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will be expelled as a slow stream of bubbles.[10]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor has displaced all the air and the temperature is now above the boiling point.[11]

-

-

Recording the Boiling Point:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube is the point where the external pressure equals the vapor pressure of the liquid.[10][11]

-

Record the temperature at this precise moment. This is the experimental boiling point.

-

-

Validation: For accuracy, allow the apparatus to cool further, then reheat gently to repeat the measurement. Consistent readings validate the result.

Caption: Workflow for micro-boiling point determination.

III. Conclusion and Forward Recommendations

The existing data for the melting and boiling points of this compound is insufficient for rigorous scientific and developmental work. The reported melting point range of 56-68°C strongly suggests the presence of impurities, and the boiling point of 296.28°C is a theoretical calculation.

For any research or drug development professional working with this compound, it is imperative to perform an independent, careful experimental determination of these properties on a purified sample. The protocols detailed in this guide provide a robust framework for obtaining accurate, reliable, and reproducible data. This empirical data is fundamental for establishing identity, purity, and the parameters for subsequent chemical processing and formulation.

References

- Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link][9]

- University of Calgary.

- SSERC. (n.d.).

- Scribd. (2012, June 23).

- University of Calgary.

- Wikipedia. (n.d.). Benzyl alcohol. [Link]

- JoVE. (2020, March 26). Boiling Points - Procedure. [Link][12]

- Common Organic Chemistry. (n.d.). Benzyl Alcohol. [Link][3]

- PrepChem.com. (n.d.). Preparation of 2-amino-3-chlorobenzyl alcohol. [Link]

Sources

- 1. This compound | 61487-25-0 [chemicalbook.com]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Benzyl Alcohol [commonorganicchemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Amino-4-chlorobenzyl alcohol 98 37585-16-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. manavchem.com [manavchem.com]

- 10. SATHEE: Chemistry Benzyl Alcohol [satheejee.iitk.ac.in]

- 11. Benzyl alcohol Melting Point - MainChem [mainchem.com]

An In-depth Technical Guide to the Solubility of (2-Amino-3-chlorophenyl)methanol in Organic Solvents

Introduction

(2-Amino-3-chlorophenyl)methanol is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds, including CGRP-receptor antagonists and PI3K inhibitors.[1] Its solubility in organic solvents is a critical parameter that profoundly influences reaction kinetics, purification strategies such as crystallization, and the overall efficiency of synthetic processes. Understanding the solubility profile of this molecule is paramount for researchers, scientists, and drug development professionals aiming to optimize their chemical workflows.

This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its dissolution, predicts its solubility in various organic solvents based on its molecular structure, and offers a detailed experimental protocol for accurate solubility determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Appearance | Typically a solid | Inferred from synthesis procedures[1] |

| Boiling Point | 296.283 °C at 760 mmHg | [2] |

| Density | 1.341 g/cm³ | [2] |

| Flash Point | 132.987 °C | [2] |

| Structure | A phenyl ring substituted with an amino group, a chlorine atom, and a hydroxymethyl group. | [1] |

The presence of both a hydroxyl (-OH) and an amino (-NH₂) group makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[3][4][5] The chlorine atom and the phenyl ring contribute to its lipophilic character. The interplay of these features dictates its solubility in different organic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7][8] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.

Factors Influencing Solubility:

-

Polarity: Polar solutes, like this compound, tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[9][10] The polarity of a solvent is often quantified by its dielectric constant.

-

Hydrogen Bonding: The ability of this compound to form hydrogen bonds with solvent molecules is a crucial factor.[5] Solvents that are hydrogen bond donors or acceptors will have a higher affinity for this solute.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[9][10] This is because the dissolution process is often endothermic, meaning it absorbs heat.[10]

-

Molecular Size: Generally, for molecules with similar functionalities, smaller molecules tend to be more soluble than larger ones.[9]

Thermodynamics of Dissolution:

The process of dissolution can be understood through its thermodynamic properties, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of mixing.[11][12][13] A negative ΔG, which indicates a spontaneous process, is favored by a negative (exothermic) ΔH and a positive (increased disorder) ΔS.[12]

Predicted Solubility of this compound

Based on its molecular structure and the principles of solubility, we can predict the solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol, Water | High | These solvents can engage in hydrogen bonding with the amino and hydroxyl groups of the solute. The polarity of these solvents is also a good match for the polar nature of the solute.[6][8] |

| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and amino protons of the solute.[8] |

| Nonpolar Solvents | Hexane, Toluene, Diethyl ether | Low | The significant difference in polarity and the inability of these solvents to form strong hydrogen bonds with the solute will limit solubility.[6][8] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Low to Moderate | While having some polarity, their ability to hydrogen bond is limited, leading to lower solubility compared to protic or highly polar aprotic solvents. |

It is important to note that these are predictions. For precise applications, experimental determination of solubility is essential.

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of this compound is crucial for process development and optimization. The following protocol outlines a common and effective approach using High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[14][15]

Experimental Workflow:

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The excess solid ensures that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached.[16] The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Preparation and Analysis:

-

After equilibration, carefully remove the vials and allow the undissolved solid to settle.

-

Withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[17]

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.[14][15]

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the solute in the diluted sample.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Alternative Analytical Techniques:

-

UV-Visible Spectroscopy: For a more rapid, high-throughput screening, UV-Vis spectroscopy can be employed.[14][18] A calibration curve is generated based on the absorbance of known concentrations.

-

Nephelometry: This technique measures the light scattering caused by suspended particles and can be used to determine the point of precipitation, thus indicating solubility.[17][19]

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions.

-

Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation.[20]

-

Precautions:

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[20]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[20]

-

If swallowed: Immediately call a poison center or doctor.[21]

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[2][20][21]

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. Its polar nature, coupled with its ability to form hydrogen bonds, suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents. Conversely, its solubility in nonpolar solvents is expected to be low. For precise quantitative data, a well-designed experimental protocol, such as the one detailed in this guide, is indispensable. A thorough understanding and accurate determination of the solubility of this key intermediate are critical for the successful development and optimization of pharmaceutical manufacturing processes.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (n.d.).

- This compound SDS, 61487-25-0 Safety Data Sheets - ECHEMI. (n.d.).

- What factors affect solubility? - AAT Bioquest. (2022, April 18).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).

- Factors Affecting Solubility - BYJU'S. (n.d.).

- Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - NIH. (2019, October 31).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).

- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).

- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchGate. (2025, August 7).

- Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).

- This compound | 61487-25-0 - ChemicalBook. (2025, July 24).

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).

- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).

- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. (2024, July 20).

- API Solubility: Key Factor in Oral Drug Bioavailability - BOC Sciences. (n.d.).

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15). Retrieved from Biointerface Research in Applied Chemistry

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).

- Safety Data Sheet - CymitQuimica. (2024, December 19).

- Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures - INIS-IAEA. (n.d.).

- (3-Amino-4-chlorophenyl)methanol hydrochloride | C7H9Cl2NO | CID 165946116. (n.d.).

- (2-Aminophenyl)methanol - PMC - NIH. (n.d.).

- Solubility of Organic Compounds - Chemistry Steps. (n.d.).

- 8.2: Thermodynamics of Solutions - Chemistry LibreTexts. (2022, November 13).

- Selected amines and amino alcohols - Miljøstyrelsen. (n.d.).

- Safety Data Sheet - AA Blocks. (2025, January 18).

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

- (IUCr) Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo[2][9]thiazolo[3,2-a]pyridine-4-carboxamide. (n.d.).

- (3-Aminophenyl)methanol - PMC - NIH. (n.d.).

- (3-CHLOROPHENYL)METHANOL | CAS 873-63-2 - Matrix Fine Chemicals. (n.d.).

- 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol - BLDpharm. (n.d.).

- (2-Aminophenyl)methanol (2-Hydroxymethylaniline) | Pendrin Molecular Chaperone. (n.d.).

- Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - MDPI. (n.d.).

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).

- This compound | China | Manufacturer | Nanjing jinheyou Trading Co., Ltd. - ChemicalBook. (n.d.).

- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.).

- (2-Amino-3-fluorophenyl)-(2-fluorophenyl)methanol - PubChem - NIH. (n.d.).

- (R)-2-Amino-3-(4-chlorophenyl)propan-1-ol | CymitQuimica. (n.d.).

- 2-Amino-1-(3-chlorophenyl)propan-1-one | C9H10ClNO | CID 22031823 - PubChem. (n.d.).

- 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | C13H20ClNO | CID 445 - PubChem. (n.d.).

- Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society. (2026, January 5).

Sources

- 1. This compound | 61487-25-0 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. (2-Aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3-Aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. byjus.com [byjus.com]

- 11. youtube.com [youtube.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. improvedpharma.com [improvedpharma.com]

- 16. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmatutor.org [pharmatutor.org]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. rheolution.com [rheolution.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

(2-Amino-3-chlorophenyl)methanol 1H NMR and 13C NMR spectral data

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Amino-3-chlorophenyl)methanol

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound (CAS No: 61487-25-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with established spectroscopic principles to offer a thorough characterization of the molecule. We will delve into the experimental ¹H NMR spectrum, provide a detailed prediction and justification for the ¹³C NMR spectrum, outline a robust experimental protocol for data acquisition, and discuss the underlying principles of spectral interpretation based on the molecule's unique substituent pattern.

Introduction to this compound

This compound is a substituted benzyl alcohol derivative. Its structural complexity, arising from the presence of three different substituents on the benzene ring—an electron-donating amino group (-NH₂), an electron-withdrawing chloro group (-Cl), and a hydroxymethyl group (-CH₂OH)—makes it an interesting subject for spectroscopic analysis. These substituents exert distinct electronic effects, influencing the chemical environment of each proton and carbon atom, which is reflected in the NMR spectra. Accurate interpretation of these spectra is paramount for structural verification and quality control in synthetic applications, such as its use as a reactant in the synthesis of CGRP-receptor antagonists and PI3K inhibitors[1].

Part 1: ¹H NMR Spectral Analysis (Experimental Data)

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The experimental data presented below was acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent[1].

Table 1: Experimental ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Provisional Assignment |

| 7.24 | Doublet (d) | 5.0 Hz | 1H | H-6 |

| 6.97 | Doublet (d) | 5.0 Hz | 1H | H-4 |

| 6.63 | Triplet (t) | 5.2 Hz | 1H | H-5 |

| 4.69 | Singlet (s) | - | 2H | H-7 (CH₂) |

Note: The signals for the -NH₂ and -OH protons are often broad and may not be distinctly observed or could be exchanged with trace water in the solvent, hence they are not included in this peak list.

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum (δ 6.5-7.5 ppm) displays signals for the three protons on the benzene ring.

-

H-6 (δ 7.24): This proton is adjacent to the electron-withdrawing chloro group, which is expected to deshield it, causing a downfield shift. It appears as a doublet due to coupling with the adjacent H-5.

-

H-4 (δ 6.97): This proton is ortho to the strongly electron-donating amino group, which shields it and shifts its signal upfield relative to H-6. It appears as a doublet due to coupling with H-5.

-

H-5 (δ 6.63): This proton is situated between H-4 and H-6 and is expected to appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar). Its relatively upfield position is influenced by the para-amino group. The observed triplet splitting arises from coupling to both H-4 and H-6[1].

-

H-7 (δ 4.69): The two protons of the benzylic methylene group (-CH₂) are chemically equivalent and show a singlet, as there are no adjacent protons to couple with. This signal is characteristic of a benzylic alcohol.

Part 2: ¹³C NMR Spectral Analysis (Predicted Data)

The validity of this predictive model is reinforced by comparing the results to the experimental data of structurally analogous compounds. For instance, the ¹³C NMR data for 2-Aminobenzyl alcohol (in DMSO-d₆) shows signals at δ 61.6 (-CH₂), 115.0, 116.2, 125.8, 128.1, and 146.8 (aromatic carbons)[2]. Similarly, data for 3-Chlorobenzyl alcohol provides reference points for the chloro and hydroxymethyl group effects[3][4].

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Provisional Assignment | Justification |

| ~144.5 | C-2 | Ipso to -NH₂, ortho to -Cl and -CH₂OH. Strongly influenced by the attached electron-donating amino group (upfield shift) but deshielded by the ortho chloro group. |

| ~134.0 | C-1 | Ipso to -CH₂OH, ortho to -NH₂. The chemical shift is primarily determined by the hydroxymethyl group. |

| ~130.5 | C-6 | Para to -NH₂, ortho to -Cl. Deshielded by the adjacent chloro group. |

| ~128.0 | C-4 | Ortho to -NH₂, para to -Cl. Shielded by the amino group. |

| ~122.0 | C-3 | Ipso to -Cl, ortho to -NH₂. Deshielded by the attached chloro group. |

| ~118.5 | C-5 | Meta to all substituents. Expected to be the most shielded aromatic carbon after C-4 due to the influence of the amino group. |

| ~63.0 | C-7 (CH₂) | Typical range for a benzylic alcohol carbon. |

Part 3: Comprehensive Data Summary

The following provides a consolidated view of the NMR data for this compound, combining experimental proton data with predicted carbon data. The atom numbering corresponds to the structure diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 3: Consolidated ¹H and ¹³C NMR Data

| Atom # | ¹H Chemical Shift (δ) ppm | ¹³C Predicted Shift (δ) ppm |

| 1 | - | ~134.0 |

| 2 | - | ~144.5 |

| 3 | - | ~122.0 |

| 4 | 6.97 | ~128.0 |

| 5 | 6.63 | ~118.5 |

| 6 | 7.24 | ~130.5 |

| 7 | 4.69 | ~63.0 |

Part 4: Experimental Protocol for NMR Data Acquisition

This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Step 1: Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial[2][5].

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice, but others like DMSO-d₆ or Acetone-d₆ can be used depending on solubility.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently warm or vortex the vial to ensure complete dissolution[5].

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To avoid spectral artifacts, filter the solution through a small plug of glass wool in the pipette if any particulate matter is present[5].

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added to the solvent before dissolution.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step 2: Instrument Parameters and Data Acquisition

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually adequate for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Step 3: Data Processing

-

Fourier Transform: Apply a Fourier transform to convert the raw data (Free Induction Decay - FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS) to 0 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.

Part 5: Guide to Spectral Interpretation - Substituent Effects

The chemical shifts observed in the NMR spectra of this compound are a direct consequence of the electronic effects exerted by the -NH₂, -Cl, and -CH₂OH substituents on the benzene ring. Understanding these effects is key to accurate spectral assignment[6].

-

Amino Group (-NH₂): This is a strong activating group that donates electron density to the ring via resonance, particularly at the ortho and para positions. This increased electron density causes significant shielding (an upfield shift) for the protons and carbons at these positions (C-4, C-6, and H-4, H-6).

-

Chloro Group (-Cl): This is a deactivating group that withdraws electron density through induction due to its high electronegativity. However, it can also donate electron density weakly through resonance. The net effect is a deshielding (downfield shift) of nearby nuclei, especially at the ipso (C-3) and ortho (C-2, C-4) positions.

-

Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating. It withdraws a small amount of electron density from the ring via induction. Its effect on the aromatic chemical shifts is less pronounced compared to the amino and chloro groups.

The final chemical shift of each nucleus is a complex interplay of these competing effects. For example, C-4 is ortho to the shielding -NH₂ group but also ortho to the deshielding -Cl group, resulting in a moderate chemical shift. The ability to dissect these contributions is a cornerstone of expert spectral analysis.

References

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]

- New Journal of Chemistry. Supporting Information. Royal Society of Chemistry. [Link]

- PubChem. 3-Chlorobenzyl alcohol. [Link]

- ResearchGate. How to Prepare Samples for NMR. [Link]

- Malek, N. et al. (2018). Substituent-induced chemical shift 13 C NMR study of substituted 2-phenylthiazolidines. Scilit. [Link]

- Malfara, M., Jansen, A., & Tierney, J. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

- Pretsch, E., et al. (1996).

- Wiley SpectraBase.

- Pearson. How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para isomers?[Link]

- PubChem. 2,3-Dichloroaniline. [Link]

- JoVE.

Sources

- 1. 2-Aminobenzyl alcohol(5344-90-1) 13C NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 3-Chlorobenzyl alcohol(873-63-2) 13C NMR spectrum [chemicalbook.com]

- 4. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

An In-depth Technical Guide to the Spectroscopic Analysis of (2-Amino-3-chlorophenyl)methanol

Introduction: Elucidating the Structure of a Key Synthetic Intermediate

(2-Amino-3-chlorophenyl)methanol is a crucial building block in contemporary medicinal chemistry, serving as a key reactant in the synthesis of novel therapeutics, including CGRP-receptor antagonists and PI3K inhibitors.[1] Its precise molecular structure, featuring a primary aromatic amine, a benzylic alcohol, and a chlorine substituent on the aromatic ring, dictates its reactivity and suitability for these complex syntheses. Therefore, unambiguous structural confirmation is paramount for researchers and drug development professionals to ensure the integrity of their synthetic pathways and the quality of their final compounds.

This technical guide provides an in-depth analysis of two primary spectrometric techniques for the structural elucidation of this compound: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, this guide moves beyond simple data reporting to explain the causality behind experimental choices and interpret spectral data with field-proven insights. While a published spectrum for this specific molecule is not available in public databases, this guide will leverage established spectroscopic principles and data from closely related analogs to predict and interpret the expected spectra, providing a robust framework for its analysis.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making the resulting spectrum a unique "molecular fingerprint." For this compound, IR spectroscopy is instrumental in confirming the presence of its key amine (-NH₂) and hydroxyl (-OH) functional groups.

Experimental Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra of solid samples.[2] The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) and pressing it into a thin, transparent disc, through which the IR beam can pass.

Methodology:

-

Sample and KBr Preparation:

-

Gently grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Separately, grind approximately 100-200 mg of spectroscopic grade, dry KBr powder in the mortar. KBr is hygroscopic; therefore, it is crucial to minimize its exposure to atmospheric moisture, which can introduce a broad O-H absorption band around 3400 cm⁻¹.[2] Storing KBr in a desiccator is highly recommended.[2]

-

Combine the sample and KBr powder in the mortar and mix thoroughly until a homogenous mixture is achieved. The final concentration of the sample in KBr should be approximately 0.2% to 1.0%.[3]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[4] This allows the KBr to "cold-flow" and form a transparent or translucent pellet.[4]

-

Carefully release the pressure and disassemble the die to retrieve the pellet. A good KBr pellet is thin and transparent.[3]

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the 4000-400 cm⁻¹ range.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is predicted to be rich in information, dominated by the characteristic absorptions of the amine, alcohol, and substituted aromatic ring. The interpretation relies on correlating the observed absorption bands to specific molecular vibrations.

Workflow for IR Spectral Interpretation:

Caption: Workflow for IR spectrum interpretation of this compound.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Appearance | Rationale & References |

| ~3450 & ~3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, Two sharp peaks | Primary amines exhibit two N-H stretching bands. These are typically sharper than O-H bands.[5] Data for 3-chloroaniline shows bands in this region.[6] |

| ~3300 | O-H Stretch | Alcohol (H-bonded) | Strong, Broad | The hydroxyl group participates in intermolecular hydrogen bonding, causing significant broadening of the absorption band.[7] |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak | Characteristic of C(sp²)-H bonds on the benzene ring. |

| ~2900 | C-H Stretch | Methylene (-CH₂OH) | Medium | Characteristic of C(sp³)-H bonds from the methanol substituent. |

| ~1620 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong | This bending vibration is characteristic of primary amines.[5] |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) | Vibrations of the entire aromatic ring system. |

| ~1270 | C-N Stretch | Aromatic Amine | Strong | The C-N bond in aromatic amines typically absorbs in this region.[5] |

| ~1050 | C-O Stretch | Primary Alcohol | Strong | The stretching vibration of the C-O bond in the primary alcohol group. |

| ~750 | C-Cl Stretch | Aryl Chloride | Strong | The C-Cl stretch is expected in the lower frequency region of the fingerprint. |

| 850-750 | C-H Out-of-Plane Bend | 1,2,3-Trisubstituted Ring | Strong | The substitution pattern on the benzene ring gives rise to characteristic out-of-plane bending vibrations. |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy, causing the molecule to fragment in a reproducible manner.[8][9] This fragmentation pattern provides a detailed roadmap of the molecule's structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Methodology:

-

Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to promote volatilization into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[10] This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking down into smaller, more stable charged fragments and neutral radicals.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at its specific m/z, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will provide two key pieces of information: the molecular weight from the molecular ion peak and structural details from the fragmentation pattern.

Molecular Ion (M⁺•): The molecular formula is C₇H₈ClNO. The nominal molecular weight is 157 amu (using ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A key feature will be the isotopic pattern of chlorine . Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[11] Therefore, the mass spectrum will show a molecular ion peak (M⁺•) at m/z 157 and an M+2 peak at m/z 159, with the M+2 peak having approximately one-third the intensity of the M⁺• peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

Predicted Fragmentation Pathways: The fragmentation is driven by the formation of stable carbocations and the elimination of small, stable neutral molecules. The primary sites of fragmentation will be the C-C bond alpha to the alcohol (α-cleavage) and bonds involving the substituents.

Table 2: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z (for ³⁵Cl) | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

| 157 / 159 | [C₇H₈ClNO]⁺• | - | Molecular Ion (M⁺•) |

| 140 / 142 | [C₇H₇ClN]⁺• | •OH | Loss of a hydroxyl radical. |

| 139 / 141 | [C₇H₆ClN]⁺ | H₂O | Dehydration: Loss of a water molecule from the molecular ion. A common pathway for alcohols.[7] |

| 126 / 128 | [C₆H₅ClN]⁺• | •CH₂OH | Cleavage of the C-C bond between the ring and the methanol group. |

| 122 | [C₇H₈NO]⁺ | •Cl | Loss of a chlorine radical from the molecular ion. |

| 121 | [C₇H₇NO]⁺• | HCl | Elimination of neutral HCl. This is a characteristic fragmentation for ortho-chloroanilines.[2] |

| 106 | [C₇H₈N]⁺ | HCl, •OH | Loss of HCl from the m/z 141 fragment. |

| 91 | [C₆H₅N]⁺• | HCl, H₂CO | Loss of formaldehyde (H₂CO) from the m/z 121 fragment. |

Visualization of Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

The most characteristic fragmentation for the ortho-chloroaniline moiety is the elimination of a neutral HCl molecule, which would lead to a significant peak at m/z 121.[2] Additionally, as a benzyl alcohol, loss of the hydroxymethyl group (•CH₂OH) is a plausible pathway. The dehydration peak ([M-18]) is also a very common feature in the mass spectra of alcohols.[7]

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound requires a synergistic application of both Infrared Spectroscopy and Mass Spectrometry. IR spectroscopy provides definitive, non-destructive confirmation of the essential -NH₂ and -OH functional groups. Mass spectrometry complements this by establishing the compound's molecular weight and revealing its detailed structural assembly through predictable fragmentation patterns, with the chlorine isotopic signature serving as a powerful confirmation of elemental composition.

By employing the rigorous experimental protocols and interpretive frameworks detailed in this guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this vital synthetic intermediate. This ensures the integrity of subsequent synthetic steps and contributes to the overall quality and success of drug discovery and development programs.

References

- NIST. (n.d.). 3-Chlorobenzyl alcohol. NIST Chemistry WebBook.

- NIST. (n.d.). 3-Chlorobenzyl alcohol. NIST Chemistry WebBook.

- Chemistry Analytical Lab, University of Washington. (n.d.). Sample preparation for FT-IR.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- PubChem. (n.d.). 3-Chlorobenzyl alcohol.

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry.

- Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules.

- LCGC International. (n.d.). Electron Ionization for GC–MS.

- PubChem. (n.d.). 3-Chloroaniline.

- Journal of the American Chemical Society. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.

- Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns.

- Singh, J. et al. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study.

- NIST. (n.d.). m-Chloroaniline. NIST Chemistry WebBook.

- NIST. (n.d.). m-Chloroaniline. NIST Chemistry WebBook.

- NIST. (n.d.). o-Chloroaniline. NIST Chemistry WebBook.

- Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.

- Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.

- NIST. (n.d.). m-Chloroaniline. NIST Chemistry WebBook.

- Begum, M. et al. (n.d.). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Bangladesh Journal of Scientific and Industrial Research.

- Shimadzu. (n.d.). KBr Pellet Method.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Zaikin, V. G., & Mikaya, A. I. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.

- PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

Sources

- 1. This compound | 61487-25-0 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Chlorobenzyl alcohol [webbook.nist.gov]

- 4. 3-Chlorobenzyl alcohol [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. m-Chloroaniline [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m-Chloroaniline [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

(2-Amino-3-chlorophenyl)methanol synthesis from 2-amino-3-chlorobenzoic acid

An In-Depth Technical Guide to the Synthesis of (2-Amino-3-chlorophenyl)methanol from 2-amino-3-chlorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key building block in modern pharmaceutical development, from 2-amino-3-chlorobenzoic acid.[1][2] We will delve into the mechanistic underpinnings of the core chemical transformation, present a detailed and validated experimental protocol, and explore alternative synthetic strategies. This document is intended for researchers, medicinal chemists, and process development professionals seeking a robust and reproducible method for this important reduction.

Strategic Overview: The Reduction of a Substituted Benzoic Acid

The conversion of 2-amino-3-chlorobenzoic acid to this compound is a direct reduction of a carboxylic acid functional group to a primary alcohol. This transformation is fundamental in organic synthesis but presents specific challenges. Carboxylic acids are relatively unreactive towards milder reducing agents like sodium borohydride (NaBH₄) due to the resonance-stabilized carboxylate anion that forms.[3] Therefore, a potent and highly reactive reducing agent is required.